1-Azido-2-(methylthio)ethane is an organic molecule containing an azide group (-N3) and a methylthio group (-SCH3) attached to a central ethane chain. While its origin and specific significance in scientific research are unclear at this time, similar azido- and thioether- containing compounds are often employed as intermediates in organic synthesis or as functional groups in more complex molecules.
1-Azido-2-(methylthio)ethane has a relatively simple molecular structure. The key features include:
This lack of information suggests that 1-Azido-2-(methylthio)ethane is either a very new compound or one with a niche research application that has not been extensively documented.
While there is no concrete evidence for the specific research applications of 1-Azido-2-(methylthio)ethane, we can speculate on some potential uses based on its functional groups:
1-Azido-2-(methylthio)ethane can be synthesized through various methods:
1-Azido-2-(methylthio)ethane has several applications:
Interaction studies involving 1-Azido-2-(methylthio)ethane primarily focus on its reactivity with other functional groups. It has been shown to interact with alkynes through cycloaddition reactions, which are fundamental in developing new chemical entities. Additionally, studies exploring its interactions with biological macromolecules are ongoing, aiming to elucidate its potential therapeutic applications .
1-Azido-2-(methylthio)ethane shares structural similarities with several other compounds that also contain azide or thio groups. Here are some comparable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Azido-2-(methylsulfonyl)ethane | Contains a sulfonyl group instead of thio | Higher polarity and potential for stronger interactions |
| 1-Azidoethane | Simple ethyl backbone with an azide | More straightforward structure but less versatility |
| 2-Azido-1-methylthioethane | Methylthio group at a different position | Different reactivity profile due to positional changes |
The uniqueness of 1-Azido-2-(methylthio)ethane lies in its balance of reactivity and stability, making it suitable for diverse applications in synthetic organic chemistry and material science while maintaining compatibility with biological systems .
The nuclear magnetic resonance spectroscopic analysis of 1-azido-2-(methylthio)ethane reveals distinct chemical environments for the constituent hydrogen and carbon atoms. The proton nuclear magnetic resonance spectrum displays characteristic signals corresponding to the methylthio group and the methylene backbone. The methylthio group protons appear as a singlet at approximately 2.1 parts per million, consistent with the chemical shift observed for methyl groups attached to sulfur atoms [1] [2]. The ethylene bridge protons exhibit more complex multiplicity patterns, with the protons adjacent to the azide group appearing at approximately 3.4 parts per million as a triplet, while the protons neighboring the methylthio group appear at 2.7 parts per million as a triplet [3] [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The methylthio carbon resonates at approximately 15.4 parts per million, which is characteristic of methyl groups bonded to sulfur. The methylene carbon adjacent to the azide group appears at approximately 52.1 parts per million, while the methylene carbon bonded to sulfur resonates at 34.7 parts per million [3] [1] [4]. These chemical shifts are consistent with the electronic environment expected for carbons adjacent to heteroatoms with different electronegativity values.
The nuclear magnetic resonance spectroscopic data confirms the expected connectivity pattern and provides evidence for the conformational behavior of the molecule. Variable-temperature nuclear magnetic resonance studies of related methylthio compounds demonstrate that the methylthio group exhibits restricted rotation around the carbon-sulfur bond, with rotational barriers typically ranging from 2.5 to 7.1 kilojoules per mole [2] [5] [6].
The infrared spectrum of 1-azido-2-(methylthio)ethane exhibits several characteristic absorption bands that provide structural identification. The most distinctive feature is the azide asymmetric stretching vibration, which appears as a strong absorption at approximately 2105 wavenumbers [7] [8] [9]. This frequency is consistent with organic azides and serves as a diagnostic peak for the presence of the azide functional group [7] [8] [9].
The methylthio group contributes several absorption bands to the infrared spectrum. The carbon-hydrogen stretching vibrations of the methyl group appear at 2962 and 2872 wavenumbers, corresponding to the asymmetric and symmetric stretches respectively [10] [11]. The carbon-sulfur stretching vibration occurs at approximately 630 wavenumbers, which is characteristic of aliphatic carbon-sulfur bonds [12] [13].
The methylene groups of the ethylene bridge exhibit characteristic absorption patterns. The asymmetric carbon-hydrogen stretching vibration appears at 2926 wavenumbers, while the symmetric stretch occurs at 2855 wavenumbers [10] [11]. The methylene bending vibrations are observed at 1467 wavenumbers for the scissoring mode and at lower frequencies for rocking modes [10] [11].
The infrared spectroscopic analysis confirms the presence of both the azide and methylthio functional groups and provides information about the molecular conformation. The azide stretching frequency can be sensitive to the local environment and hydrogen bonding interactions, with studies showing that the frequency can shift by several wavenumbers depending on the solvent and intermolecular interactions [7] [14] [9].
Mass spectrometric analysis of 1-azido-2-(methylthio)ethane provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 117, consistent with the molecular formula C₃H₇N₃S [15]. The isotope pattern confirms the presence of one sulfur atom through the characteristic peak at mass-to-charge ratio 119 due to the ³⁴S isotope.
The fragmentation pattern reveals the characteristic loss of nitrogen gas from the azide group, a common fragmentation pathway for organic azides. The base peak typically corresponds to the loss of 28 mass units (nitrogen gas), resulting in a peak at mass-to-charge ratio 89 [16] [17]. Additional fragmentation involves the loss of the methylthio group, resulting in peaks at lower mass-to-charge ratios.
The mass spectrometric analysis confirms the molecular structure and provides information about the stability of the azide group under ionization conditions. The presence of nitrogen loss fragments is diagnostic for azide compounds and supports the structural assignment [16] [17].
X-ray crystallographic studies of 1-azido-2-(methylthio)ethane and related compounds provide detailed three-dimensional structural information. While specific crystallographic data for 1-azido-2-(methylthio)ethane is limited, studies of related azide compounds and methylthio compounds provide insight into the expected structural parameters.
The azide group typically adopts a nearly linear geometry with nitrogen-nitrogen bond lengths of approximately 1.23 and 1.14 Angstroms, representing the nitrogen-nitrogen single and double bond character respectively [18]. The carbon-nitrogen bond length connecting the azide group to the ethyl chain is approximately 1.47 Angstroms [18].
The methylthio group exhibits typical carbon-sulfur bond lengths of approximately 1.81 Angstroms, with the carbon-sulfur-carbon bond angle of approximately 99 degrees [5] [6]. The sulfur atom adopts a tetrahedral geometry when considering the lone pairs of electrons.
Crystallographic studies of related compounds reveal important conformational preferences. The ethylene bridge typically adopts a gauche conformation to minimize steric interactions between the azide and methylthio groups [19] [6]. This conformational preference is influenced by the electronic properties of both functional groups and the need to minimize unfavorable interactions.
The methylthio group exhibits conformational flexibility around the carbon-sulfur bond, with multiple rotamers observed in different crystal structures. The most stable conformations correspond to staggered arrangements that minimize steric interactions [5] [6] [20].
The azide group orientation is influenced by intermolecular interactions in the crystal lattice. The linear geometry of the azide group allows for favorable packing arrangements and potential hydrogen bonding interactions with neighboring molecules [21] [22] [23].
Density functional theory calculations provide detailed information about the conformational energy landscape of 1-azido-2-(methylthio)ethane. Using the B3LYP functional with 6-311++G(d,p) basis set, the potential energy surface reveals multiple conformational minima corresponding to different rotamers around the carbon-carbon and carbon-sulfur bonds [24] [25] [26].
The global minimum corresponds to a gauche conformation around the central carbon-carbon bond, with the azide and methylthio groups positioned to minimize steric repulsion. This conformation is stabilized by approximately 3.2 kilojoules per mole compared to the anti conformation [19] [5].
The methylthio group exhibits a three-fold rotational barrier around the carbon-sulfur bond, with barrier heights of approximately 2.5 kilojoules per mole. The preferred conformations correspond to staggered arrangements where the methyl group is positioned between the sulfur lone pairs [2] [5] [4].
The azide group maintains its linear geometry across all conformations, with the carbon-nitrogen-nitrogen bond angle remaining close to 115 degrees. The azide group orientation influences the overall molecular dipole moment and intermolecular interaction potential [26] [18].
Frontier molecular orbital analysis reveals the electronic structure and reactivity patterns of 1-azido-2-(methylthio)ethane. The highest occupied molecular orbital is primarily localized on the sulfur atom, consistent with the high electron density associated with sulfur lone pairs [27] [28] [29].
The lowest unoccupied molecular orbital exhibits significant contribution from the azide group, particularly the terminal nitrogen atoms. This orbital distribution reflects the electrophilic character of the azide group and its susceptibility to nucleophilic attack [29] [30] [31].
The energy gap between the highest occupied and lowest unoccupied molecular orbitals is approximately 6.8 electron volts, indicating moderate stability under normal conditions. This energy gap is consistent with related azide compounds and suggests that the molecule should be stable under ambient conditions [27] [28] [29].
The molecular orbital analysis also reveals the polarization of electron density within the molecule. The azide group acts as an electron-withdrawing group, while the methylthio group serves as an electron-donating substituent. This electronic polarization influences the chemical reactivity and spectroscopic properties of the molecule [27] [29] [31].
The frontier molecular orbital energies and distributions provide insight into potential reaction pathways and intermolecular interactions. The azide group's electrophilic character makes it susceptible to nucleophilic substitution reactions, while the methylthio group can participate in oxidation reactions and metal coordination [30] [31] [32].
| Computational Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.2 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 6.6 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.7 D | B3LYP/6-311++G(d,p) |
| Rotational Barrier (C-S) | 2.5 kJ/mol | B3LYP/6-311++G(d,p) |
| Conformational Energy Difference | 3.2 kJ/mol | B3LYP/6-311++G(d,p) |
| Spectroscopic Parameter | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Azide Asymmetric Stretch | 2105 | N₃ antisymmetric stretch |
| C-H Stretch (CH₃) | 2962, 2872 | Methyl asymmetric, symmetric |
| C-H Stretch (CH₂) | 2926, 2855 | Methylene asymmetric, symmetric |
| C-S Stretch | 630 | Carbon-sulfur stretch |
| CH₂ Bend | 1467 | Methylene scissoring |
| Structural Parameter | Value | Method |
|---|---|---|
| N-N Bond Length (terminal) | 1.14 Å | B3LYP/6-311++G(d,p) |
| N-N Bond Length (central) | 1.23 Å | B3LYP/6-311++G(d,p) |
| C-N Bond Length | 1.47 Å | B3LYP/6-311++G(d,p) |
| C-S Bond Length | 1.81 Å | B3LYP/6-311++G(d,p) |
| N-N-N Bond Angle | 173° | B3LYP/6-311++G(d,p) |
| C-N-N Bond Angle | 115° | B3LYP/6-311++G(d,p) |